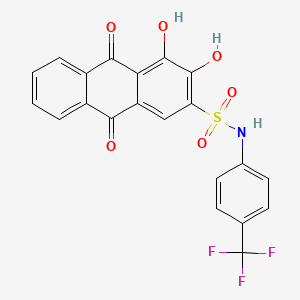

PGMI-004A

Übersicht

Beschreibung

PGMI-004A ist ein potenter Inhibitor der Phosphoglyceratmutase 1 (PGAM1), einem Enzym, das eine entscheidende Rolle in der Glykolyse und Biosynthese in Krebszellen spielt. This compound wurde aufgrund seiner Fähigkeit, PGAM1 zu hemmen, als vielversprechender Wirkstoff für die Krebstherapie identifiziert, wodurch der Stoffwechsel und die Proliferation von Krebszellen gestört werden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der öffentlichen Literatur nicht vollständig offengelegt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst typischerweise großtechnische organische Synthesetechniken. Das Verfahren umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann mithilfe von Techniken wie Kristallisation und Chromatographie gereinigt, um ihre Eignung für Forschungs- und therapeutische Anwendungen zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

PGMI-004A has several scientific research applications, particularly in the fields of cancer biology and metabolism:

Cancer Research: this compound is used to study the role of PGAM1 in cancer cell metabolism and to evaluate its potential as a therapeutic target. .

Metabolic Studies: The compound is used to investigate the metabolic pathways regulated by PGAM1, including glycolysis and the pentose phosphate pathway.

Drug Development: this compound serves as a lead compound for the development of new cancer therapies.

Wirkmechanismus

PGMI-004A, also known as 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)-phenyl)-9,10-dihydroanthracene-2-sulfonamide, is a potent inhibitor of the enzyme phosphoglycerate mutase 1 (PGAM1) . This compound has been studied for its potential therapeutic applications, particularly in the context of cancer treatment .

Target of Action

The primary target of this compound is Phosphoglycerate Mutase 1 (PGAM1) . PGAM1 is a glycolytic enzyme that plays a critical role in cancer cell metabolism . It coordinates glycolysis, the pentose phosphate pathway (PPP) flux, and serine biosynthesis in cancer cells .

Mode of Action

This compound inhibits PGAM1 by binding to an allosteric site adjacent to the substrate pocket . This binding modulates the enzyme’s activity, impacting both its catalytic process and interaction with other molecules .

Biochemical Pathways

PGAM1 critically catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) during aerobic glycolysis . Inhibition of PGAM1 by this compound results in increased 3-PG and decreased 2-PG levels in cancer cells . This leads to significantly decreased glycolysis, PPP flux, and biosynthesis .

Result of Action

The inhibition of PGAM1 by this compound leads to a decrease in cell proliferation of diverse human cancer and leukemia cells . This suggests minimal non-specific toxicity of this compound in normally proliferating human cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PGMI-004A involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the optimization of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography to ensure its suitability for research and therapeutic applications .

Analyse Chemischer Reaktionen

Reaktionstypen

PGMI-004A unterliegt in erster Linie Wechselwirkungen mit dem Enzym Phosphoglyceratmutase 1. Es wirkt als allosterischer Inhibitor, bindet an eine Stelle neben der Substrat-Tasche und verändert die Konformation des Enzyms .

Häufige Reagenzien und Bedingungen

Die Hemmung von PGAM1 durch this compound wird typischerweise unter In-vitro-Bedingungen unter Verwendung von Zelllinien untersucht. Die Verbindung wird in Dimethylsulfoxid (DMSO) gelöst und in Zellkulturen in bestimmten Konzentrationen zugegeben, um ihre Auswirkungen auf die Enzymaktivität und Zellproliferation zu beobachten .

Hauptprodukte, die gebildet werden

Das Hauptergebnis der Interaktion von this compound mit PGAM1 ist die Hemmung der Enzymaktivität, was zu einem verringerten Gehalt an 2-Phosphoglycerat und einem erhöhten Gehalt an 3-Phosphoglycerat in Krebszellen führt. Diese Störung der Glykolyse- und Biosynthesewege führt zu einer reduzierten Zellproliferation und Tumorwachstum .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Krebsbiologie und Metabolismus:

Krebsforschung: this compound wird verwendet, um die Rolle von PGAM1 im Stoffwechsel von Krebszellen zu untersuchen und sein Potenzial als therapeutisches Ziel zu bewerten. .

Stoffwechselstudien: Die Verbindung wird verwendet, um die metabolischen Pfade zu untersuchen, die von PGAM1 reguliert werden, darunter die Glykolyse und der Pentosephosphatweg.

Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer Krebstherapien.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an eine allosterische Stelle an der Phosphoglyceratmutase 1. Diese Bindung induziert eine Konformationsänderung im Enzym, wodurch dessen katalytische Aktivität gehemmt wird. Infolgedessen wird die Umwandlung von 3-Phosphoglycerat in 2-Phosphoglycerat gestört, was zu einer verringerten Glykolyse und Biosynthese in Krebszellen führt . Die Hemmung von PGAM1 beeinflusst auch den Pentosephosphatweg und reduziert die Produktion von Nukleotiden und anderen biosynthetischen Vorläufern, die für die Zellproliferation notwendig sind .

Vergleich Mit ähnlichen Verbindungen

PGMI-004A ist einzigartig in seiner Fähigkeit, PGAM1 allosterisch zu hemmen. Zu anderen ähnlichen Verbindungen gehören:

MJE3: Ein weiterer PGAM1-Inhibitor, der in präklinischen Studien Potenzial gezeigt hat.

Epigallocatechin-3-gallat (EGCG): Eine natürliche Verbindung, die in grünem Tee vorkommt und PGAM1 hemmt und krebshemmende Eigenschaften gezeigt hat.

Im Vergleich zu diesen Verbindungen hat sich gezeigt, dass this compound in der Hemmung von PGAM1 potenter und selektiver ist, was es zu einem wertvollen Werkzeug für die Krebsforschung und Arzneimittelentwicklung macht .

Eigenschaften

IUPAC Name |

3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVNBCMGEUDKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F3NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735062 | |

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-90-7 | |

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of PGMI-004A and how does it affect cancer cell metabolism?

A1: this compound is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1) [, ]. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolysis pathway. By inhibiting PGAM1, this compound disrupts the balance of these metabolites. This leads to increased 3-PG levels, which inhibits 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative pentose phosphate pathway (PPP). Concurrently, the decreased 2-PG levels reduce the activation of 3-phosphoglycerate dehydrogenase (PHGDH), further impacting biosynthesis [, ]. This combined effect disrupts glycolysis, PPP flux, and biosynthesis, ultimately hindering cancer cell proliferation and tumor growth [, , ].

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't specify the molecular formula, weight, or spectroscopic data of this compound, one study describes it as a "N-xanthone benzenesulfonamide" derivative []. The full chemical name is 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide []. Further research is needed to uncover detailed structural information.

Q3: Has this compound demonstrated efficacy in preclinical models?

A3: Yes, this compound has shown promising results in preclinical studies. In xenograft nude mice models, this compound treatment effectively attenuated tumor growth with minimal toxicity [, ]. Moreover, it inhibited the proliferation of primary leukemia cells from human AML, CML, and B-ALL patients while sparing healthy CD34+ cells and mononucleocytes [, ]. These findings highlight the potential of this compound as a targeted anti-cancer agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)